Pyrimido[5,4-e][1,2,4]triazin-5-amine

Fragment-based drug discovery Lead optimization Scaffold minimalism

Pyrimido[5,4-e][1,2,4]triazin-5-amine (NSC 101499) is the unsubstituted 5-amino core of the pyrimido[5,4-e][1,2,4]triazine system. At 148.13 g/mol, it fits Rule-of-Three fragment criteria (MW<300) and bears a 5-NH₂ handle for rapid vector elaboration in co-crystal hit evolution. Unlike the 5,7-diones (e.g., toxoflavin), this scaffold lacks electrophilic carbonyls that degrade irreversibly at pH 8.0, ensuring long-term DMSO stock integrity. Synonyms: Pyrimido[5,4-e]-1,2,4-triazin-5-amine; 5-Pyrimido[5,6-E][1,2,4]triazinamine; NSC 101499.

Molecular Formula C5H4N6
Molecular Weight 148.13 g/mol
CAS No. 19359-15-0
Cat. No. B097133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-e][1,2,4]triazin-5-amine
CAS19359-15-0
SynonymsPyrimido[5,4-e]-1,2,4-triazin-5-amine (9CI)
Molecular FormulaC5H4N6
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=CN=C2N=N1)N
InChIInChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11)
InChIKeyIFIRGWFMDSYTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS 19359-15-0: Core Scaffold Identity and Procurement Specifications


Pyrimido[5,4-e][1,2,4]triazin-5-amine (CAS 19359-15-0, NSC 101499) is the unsubstituted 5‑amino core of the pyrimido[5,4‑e][1,2,4]triazine fused heterocyclic system, bearing molecular formula C₅H₄N₆ and a molecular weight of 148.13 g mol⁻¹ [1]. This scaffold constitutes the essential pharmacophoric element of the naturally occurring 7‑azapteridine antibiotics toxoflavin, fervenulin and reumycin, and also serves as the synthetic precursor for both pyrimido[5,4‑e][1,2,4]triazine‑5,7‑diones and 5,7‑diamines that have been profiled as anticancer agents and protein tyrosine phosphatase 1B (PTP1B) inhibitors [2]. The compound is commercially available at ≥95 % purity (Sigma‑Aldrich/Enamine catalogue) and features a calculated density of 1.611 g cm⁻³ with a boiling point of 367 °C at 760 mmHg .

Why Pyrimido[5,4-e][1,2,4]triazin-5-amine Cannot Be Replaced by Common Analogs—Critical Differentiation


The pyrimido[5,4‑e][1,2,4]triazine chemical space encompasses three major oxidation‑state families—5‑amines, 5,7‑diones, and 5,7‑diamines—that diverge profoundly in reactivity, stability, and biological profile. Simply interchanging Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine with a commercially more available dione (e.g., toxoflavin) would introduce electrophilic carbonyl groups that undergo irreversible alkaline degradation at pH 8.0, whereas the 5‑amino scaffold lacks this liability [1]. Conversely, substituting a 5,7‑diamine for the 5‑amino core would add an extra amino group that alters hydrogen‑bonding capacity and increases molecular weight by at least 15 Da, potentially disqualifying the compound from fragment‑based library criteria [2]. The quantitative evidence below establishes exactly where the unsubstituted 5‑amino scaffold occupies a distinct and non‑interchangeable position relative to these in‑class alternatives.

Quantitative Differentiation of Pyrimido[5,4-e][1,2,4]triazin-5-amine: Head‑to‑Head Data Against Closest Analogs


Molecular‑Weight Advantage of Pyrimido[5,4-e][1,2,4]triazin-5-amine vs. Dione Natural‑Product Cores

The target compound, with a molecular weight of 148.13 g mol⁻¹, is 23 % lighter than the fully demethylated dione core pyrimido[5,4‑e]‑as‑triazine‑5,7(6H,8H)‑dione (calculated MW ≈180 g mol⁻¹) and 30 % lighter than toxoflavin (1,6‑dimethyl‑pyrimido[5,4‑e][1,2,4]triazine‑5,7‑dione; MW 193.16 g mol⁻¹) . This mass reduction is accompanied by a higher nitrogen‑by‑weight fraction (56.7 % vs. 36.3 % for toxoflavin) and fewer hydrogen‑bond donors/acceptors, aligning with fragment‑library criteria (MW < 250, HBD ≤ 3, HBA ≤ 6) that are violated by the dione natural products [1].

Fragment-based drug discovery Lead optimization Scaffold minimalism

A549 Antiproliferative Activity: Pyrimidotriazine‑Dione vs. Pyrazolo[3,4‑d]pyrimidine Scaffold Comparison

In a direct head‑to‑head cytotoxicity screen against A549 human lung carcinoma cells (crystal violet assay, 72 h exposure), the 3‑phenyl‑8‑propylpyrimido[5,4‑e][1,2,4]triazine‑5,7‑dione (compound 6a) exhibited an IC₅₀ of 107.1 ± 6.2 µM, whereas the structurally analogous pyrazolo[3,4‑d]pyrimidine derivative (compound 9) achieved an IC₅₀ of 26.3 ± 0.9 µM—a 4.1‑fold potency advantage for the pyrazolopyrimidine scaffold [1]. The most potent pyrimidotriazine in the series (compound 6b, bearing a 3‑(4‑chlorophenyl) substituent) reached an IC₅₀ of 3.6 ± 0.2 µM, while the reference toxoflavin displayed an IC₅₀ of 0.7 ± 0.1 µM and 5‑fluorouracil gave 10.5 ± 0.1 µM [1].

Anticancer A549 lung carcinoma Scaffold selection

Alkaline pH Stability Threshold: Pyrimido[5,4-e][1,2,4]triazin-5-amine Scaffold vs. Dione Antibiotics

A comparative ¹H and ¹³C NMR study of the three natural pyrimidotriazine antibiotics established that irreversible alkaline degradation occurs at sharply different pH thresholds: xanthothricin (toxoflavin) degrades at pH 8.0, fervenulin at pH 9.0, and reumycin at pH 12.0 [1]. Degradation proceeds via opening of the uracil ring (reumycin) or both uracil and triazine rings (fervenulin and xanthothricin), driven by nucleophilic attack on the electrophilic carbonyl groups [1]. The 5‑aminopyrimido[5,4‑e][1,2,4]triazine core lacks these carbonyl moieties entirely, eliminating the primary hydrolytic vulnerability [2].

Chemical stability pH degradation Storage conditions

PTP1B Inhibition by 5,7‑Diamine Derivatives: Quantifying the Synthetic Value of Pyrimido[5,4-e][1,2,4]triazin-5-amine as a Precursor

Derivatization of the 5‑amino scaffold by amination at the 7‑position yields pyrimido[5,4‑e][1,2,4]triazine‑5,7‑diamines with measurable PTP1B inhibitory activity [1]. 3‑(4‑Benzyl‑piperazin‑1‑ylmethyl)‑pyrimido[5,4‑e][1,2,4]triazine‑5,7‑diamine (CHEMBL96952) inhibits human PTP1B with an IC₅₀ of 6,200 nM (6.2 µM), whereas the 3‑(piperidin‑1‑ylmethyl) analog (CHEMBL99657) exhibits a 16‑fold weaker IC₅₀ of 100,000 nM (100 µM)—both measured under identical conditions (300 nM DTT) [1]. The 5‑amino compound (CAS 19359‑15‑0) is the direct synthetic precursor to these diamines, and its 5‑NH₂ group remains available for further elaboration while the 7‑position is functionalized [2].

PTP1B inhibition Type 2 diabetes Phosphatase inhibitors

NMR Reference Data Availability: Pyrimido[5,4-e][1,2,4]triazin-5-amine vs. Analogous Scaffolds Without Standardized Spectra

A high‑quality ¹H‑NMR reference spectrum of Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine (recorded in DMSO‑d₆) is deposited in the Wiley KnowItAll NMR Spectral Library and accessible via SpectraBase (Compound ID: JeaRIoLxERp), referenced to the 1987 Journal of Heterocyclic Chemistry publication by Brouwer and van der Plas [1]. This contrasts with the majority of 3‑substituted analogs (e.g., 3‑(chloromethyl)‑, 3‑(methoxymethyl)‑, and 3‑ethyl‑ derivatives), for which no standardized NMR reference spectra are publicly available, complicating independent identity verification upon procurement [2].

Quality control NMR spectroscopy Compound identity verification

Synthetic‑Route Diversification Capacity: 5‑Amino Handle vs. 5,7‑Dione Scaffold Inertness

The primary 5‑NH₂ group of Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine enables direct derivatization via alkylation, acylation, or reductive amination without requiring pre‑functionalization of the pyrimidine ring, whereas the 5,7‑dione scaffold (toxoflavin/fervenulin core) is chemically inert at these positions under comparable mild conditions and requires harsher reagents that risk ring degradation [1]. This amine handle is exploited in the patent literature for generating diverse 5‑substituted‑amino and 7‑substituted‑amino libraries from the common 5‑amino precursor, a strategy that is not accessible from the dione natural products [2]. The 1987 amination study by Brouwer and van der Plas further demonstrates that the 5‑amino compound can be directly converted to 3,5‑diaminopyrimido[5,4‑e]‑1,2,4‑triazine in liquid ammonia with KMnO₄, providing a one‑step route to the diamine scaffold [3].

Synthetic chemistry Derivatization Parallel library synthesis

High‑Value Application Scenarios for Pyrimido[5,4-e][1,2,4]triazin-5-amine Based on Verified Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 148.13 g mol⁻¹—30 % below the toxoflavin dione core and well within the Rule‑of‑Three criteria for fragments (MW < 300)—Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine meets the stringent size and heteroatom‑density requirements for fragment‑based screening collections . Its 5‑NH₂ handle permits rapid elaboration to probe vector points identified in co‑crystal structures, while the absence of hydrolytically labile carbonyl groups ensures compound integrity during long‑term storage in DMSO stock solutions [1]. Teams pursuing novel kinase, phosphatase, or epigenetic targets can deploy this scaffold as a privileged fragment that directly accesses the 7‑azapteridine chemical space occupied by the natural antibiotics.

Synthesis of PTP1B‑Targeted Diamine Libraries for Metabolic Disease Programs

The one‑step conversion of Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine to 3,5‑diaminopyrimido[5,4‑e]‑1,2,4‑triazine in liquid ammonia/KMnO₄, described by Brouwer and van der Plas (1987), provides direct access to the pyrimido[5,4‑e][1,2,4]triazine‑5,7‑diamine scaffold that has been validated as a PTP1B inhibitory chemotype in Roche patents (US 6,642,381) [2]. Individual diamine derivatives from this series exhibit PTP1B IC₅₀ values spanning 6,200–100,000 nM depending on the 3‑substituent, offering a quantifiable structure‑activity relationship starting point for medicinal chemistry optimization [3]. Procurement of the 5‑amino precursor in batch quantities supports parallel library synthesis for type 2 diabetes and metabolic syndrome target programs.

Anticancer SAR Exploration Against A549 Lung Carcinoma

The pyrimido[5,4‑e][1,2,4]triazine scaffold, when elaborated to 5,7‑dione derivatives via the published nitrosation‑cyclization route (Ali et al., 2018), yields compounds with measurable antiproliferative activity against A549 human lung carcinoma cells [4]. The unoptimized 3‑phenyl derivative (6a) exhibits an IC₅₀ of 107.1 µM, while simple aryl substitution (4‑Cl, compound 6b) improves potency 30‑fold to 3.6 µM [4]. This steep SAR gradient indicates that the core scaffold is highly responsive to substituent tuning, making Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine an attractive starting material for hit‑to‑lead campaigns in oncology where the alternative pyrazolo[3,4‑d]pyrimidine scaffold is already heavily patented.

Chemical Biology Tool Compound Generation for 7‑Azapteridine Pathway Studies

As the biosynthetic precursor to the natural antibiotics toxoflavin, fervenulin, and reumycin—which differ only in their N‑methylation pattern—Pyrimido[5,4‑e][1,2,4]triazin‑5‑amine provides a chemically tractable entry point for generating isotopically labeled or affinity‑tagged analogs to probe the substrate specificity of N‑methyltransferases ToxA and related tailoring enzymes [5]. The compound's verified NMR reference data (SpectraBase ID JeaRIoLxERp) enables rigorous identity confirmation of synthetic intermediates, a critical requirement for generating publication‑quality tool compounds [6].

Quote Request

Request a Quote for Pyrimido[5,4-e][1,2,4]triazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.